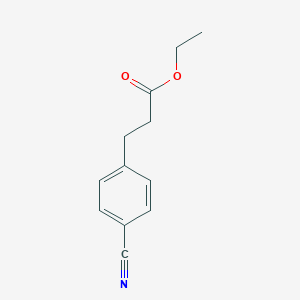

Ethyl 3-(4-cyanophenyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-cyanophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUZQCWYRBYXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465768 | |

| Record name | ethyl 3-(4-cyanophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116460-89-0 | |

| Record name | ethyl 3-(4-cyanophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(4-cyanophenyl)propanoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-(4-cyanophenyl)propanoate from 4-cyanophenylpropanoic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the theoretical underpinnings of the Fischer-Speier esterification, offers a detailed experimental protocol, and discusses the critical parameters that influence reaction yield and purity. By integrating established chemical principles with practical, field-proven insights, this guide aims to serve as a self-validating resource for the successful laboratory-scale synthesis of this important chemical intermediate.

Introduction: Significance and Applications

This compound is a valuable ester compound, often utilized as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a reactive cyano group and an ester functionality, makes it a versatile building block for more complex molecular architectures. The synthesis of this compound from its corresponding carboxylic acid, 4-cyanophenylpropanoic acid, is a fundamental transformation in organic chemistry, typically achieved through acid-catalyzed esterification.[2] This guide focuses on the widely employed Fischer-Speier esterification method, valued for its cost-effectiveness and scalability.[3][4]

Theoretical Framework: The Fischer-Speier Esterification

The conversion of a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst is known as the Fischer-Speier esterification.[5] This reaction is a classic example of nucleophilic acyl substitution and is reversible in nature.[2][6][7]

Reaction Mechanism

The mechanism of Fischer esterification involves several key steps, each of which is in equilibrium:[3][7][8]

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7][8]

-

Nucleophilic Attack by the Alcohol: The alcohol (in this case, ethanol) acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[5][7][8]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3][5][8]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3][5][8]

-

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[3][5][6][8]

To drive the equilibrium towards the formation of the ester, it is common practice to either use a large excess of the alcohol or to remove the water as it is formed.[3][7][9]

The Role of the Catalyst

Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification.[2][6] It serves two primary functions:

-

It protonates the carboxylic acid, thereby activating it for nucleophilic attack.[8]

-

It acts as a dehydrating agent, sequestering the water produced during the reaction and helping to shift the equilibrium towards the product side.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 4-cyanophenylpropanoic acid | C₁₀H₉NO₂ | 175.18 | 10.0 g (57.1 mmol) | Starting material |

| Ethanol (absolute) | C₂H₅OH | 46.07 | 100 mL | Reagent and solvent |

| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | 2.0 mL | Catalyst |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | For neutralization |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | For drying |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | For extraction |

| Round-bottom flask (250 mL) | - | - | 1 | Reaction vessel |

| Reflux condenser | - | - | 1 | |

| Heating mantle | - | - | 1 | |

| Separatory funnel (250 mL) | - | - | 1 | |

| Rotary evaporator | - | - | 1 | For solvent removal |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask, add 10.0 g (57.1 mmol) of 4-cyanophenylpropanoic acid and 100 mL of absolute ethanol.

-

Catalyst Addition: While swirling the flask, cautiously add 2.0 mL of concentrated sulfuric acid. The addition is exothermic and should be done slowly.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the oily residue in approximately 100 mL of diethyl ether. Transfer the solution to a 250 mL separatory funnel.

-

Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted carboxylic acid. Repeat the washing until the effervescence ceases.[10]

-

Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

-

Drying: Transfer the organic layer to a clean, dry flask and dry it over anhydrous magnesium sulfate.

-

Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by fractional distillation under reduced pressure or by column chromatography on silica gel if necessary.[9]

Safety and Handling

-

4-cyanophenylpropanoic acid: This compound may cause skin, eye, and respiratory irritation. It is harmful if swallowed.[11] Always handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

-

Concentrated Sulfuric Acid: Sulfuric acid is extremely corrosive and can cause severe skin burns and eye damage.[12][13][14] It is also a strong oxidizer.[13] Handle with extreme care in a fume hood, and always add acid to water (or in this case, ethanol), never the other way around.[12]

-

Ethanol and Diethyl Ether: These are highly flammable liquids. Keep them away from open flames and other ignition sources.[10]

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the ester carbonyl (C=O) group and the nitrile (C≡N) group.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Conclusion

The Fischer-Speier esterification is a reliable and efficient method for the synthesis of this compound from 4-cyanophenylpropanoic acid. By carefully controlling the reaction conditions, particularly through the use of excess ethanol and an acid catalyst, a high yield of the desired product can be achieved. The protocol outlined in this guide, combined with a thorough understanding of the underlying chemical principles and adherence to safety precautions, provides a solid foundation for the successful synthesis of this important chemical intermediate.

References

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Clark, J. (2023). preparation of esters. Chemguide. Retrieved from [Link]

-

Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

-

Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

-

Clark, J. (n.d.). mechanism for the esterification reaction. Chemguide. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

- Forgó, P., & Forró, E. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(15), 2329-2334.

-

LibreTexts. (2023). Making Esters From Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(4-chlorophenyl)propanoate. Retrieved from [Link]

-

LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

-

NIST. (n.d.). Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate. NIST WebBook. Retrieved from [Link]

-

Patsnap. (2025). Ethyl Propanoate in Organic Acid Production: Process Improvements. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Retrieved from [Link]

-

LibreTexts. (2023). Esterification. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Sulfuric acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(4-nitrophenyl)propanoate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Sulphuric acid - Safety Data Sheet. Retrieved from [Link]

-

Curtin University. (2020). Making esters - Part 1 | Chemistry Tutorial. YouTube. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl propionate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. Retrieved from [Link]

-

ChemAnalyst. (2025). Understanding the Versatile Applications of Ethyl Acetate. Retrieved from [Link]

Sources

- 1. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. CCOHS: Sulfuric Acid [ccohs.ca]

- 13. nj.gov [nj.gov]

- 14. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(4-cyanophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Precise Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar upon which successful therapeutic candidates are built. These properties govern a compound's behavior from the moment of synthesis through to its ultimate pharmacological action, influencing everything from solubility and stability to absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth technical exploration of Ethyl 3-(4-cyanophenyl)propanoate, a molecule of interest for its potential applications in medicinal chemistry.

While experimentally determined data for this specific compound is not extensively available in public literature, this guide will serve as a comprehensive framework for its characterization. We will present the available predicted data, critically analyze its implications, and provide detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This approach is designed to empower researchers to generate robust and reliable data, forming a solid basis for further investigation and development. The causality behind experimental choices is emphasized, transforming this document from a simple list of properties into a practical guide for scientific inquiry.

Molecular Identity and Structural Characteristics

A thorough understanding of a compound's identity is the first step in any scientific investigation.

Chemical Name: this compound CAS Number: 116460-89-0 Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol

Structural Representation:

Caption: 2D Chemical Structure of this compound.

Thermal Properties: Melting and Boiling Points

Thermal properties are critical indicators of a compound's purity and physical state under various conditions. They are fundamental for handling, formulation, and storage.

Melting Point

The melting point is a crucial parameter for the characterization of a solid compound and is a sensitive indicator of purity.

Predicted Data: Currently, there is no experimentally determined melting point available in the public domain for this compound. However, a related compound, 3-(4-cyanophenyl)-3-oxopropanoic acid ethyl ester (CAS 49744-93-6), has a reported melting point of 65.0 to 69.0 °C. While this can offer a preliminary estimate, the presence of the oxo group in the related compound is expected to significantly influence its crystal lattice energy and thus its melting point.

Experimental Protocol: Capillary Melting Point Determination

This method is a reliable and widely used technique for determining the melting point of a crystalline solid.

Caption: Workflow for Capillary Melting Point Determination.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A sample height of more than 3 mm can lead to a broader melting range due to inefficient heat transfer through the sample.

Boiling Point

The boiling point provides insight into the volatility of a substance and is a key parameter for purification by distillation.

Predicted Data: There is a significant discrepancy in the predicted boiling points for this compound:

-

321.7 ± 25.0 °C

-

150.856 °C

This wide range highlights the unreliability of purely computational predictions and underscores the necessity of experimental determination.

Experimental Protocol: Micro Boiling Point Determination

This method is suitable for determining the boiling point of small quantities of a liquid.

Caption: Workflow for Micro Boiling Point Determination.

Causality Behind Experimental Choices: The principle of this method relies on the vapor pressure of the liquid equaling the external pressure at the boiling point. The stream of bubbles indicates that the vapor pressure inside the capillary tube is greater than the external pressure. As the liquid cools, the point at which the liquid is drawn back into the capillary tube is the point where the external pressure just overcomes the vapor pressure of the liquid, which corresponds to its boiling point.

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and is essential for designing appropriate formulations.[1] The presence of both a polar cyano group and a relatively nonpolar ethyl propanoate moiety suggests that this compound will exhibit solubility in a range of organic solvents. Its aqueous solubility is expected to be low.[2]

Predicted Data: No quantitative predicted solubility data is currently available.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This is the gold-standard method for determining the equilibrium solubility of a compound in a given solvent.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.

-

Quantification: Accurately measure the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed. Maintaining a constant temperature is critical as solubility is temperature-dependent. The equilibration time is determined by preliminary experiments to ensure that the concentration of the dissolved solute is no longer changing over time.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or a base and is crucial for predicting the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets. The nitrile group (cyano group) is a very weak base, and the ester group is not typically considered to have a pKa in the physiologically relevant range. Therefore, significant ionization is not expected for this molecule. However, for a comprehensive profile, its potential for protonation or hydrolysis under extreme pH conditions could be investigated.

Predicted Data: No predicted pKa data is currently available.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or acetonitrile if aqueous solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve.

Causality Behind Experimental Choices: The use of a co-solvent is necessary for compounds with low water solubility to ensure a homogeneous solution for titration. The titration curve's inflection point corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa.

Lipophilicity: Partition Coefficient (LogP)

Lipophilicity is a key factor in determining a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Predicted Data: No predicted LogP data is currently available.

Experimental Protocol: Shake-Flask Method for LogP Determination

This traditional method directly measures the partitioning of a compound between two immiscible liquids.

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Causality Behind Experimental Choices: Pre-saturating the solvents ensures that the volume of each phase does not change during the experiment due to mutual dissolution. Centrifugation is essential for a clean separation of the two phases, preventing cross-contamination which would lead to inaccurate concentration measurements.

Spectroscopic Profile

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and purity.

Predicted and Analogous Spectral Data:

While no specific spectra for this compound are readily available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two methylene groups in the propanoate chain (likely complex multiplets), and aromatic protons on the cyanophenyl ring (likely two doublets).

-

¹³C NMR: The spectrum should display signals for the carbonyl carbon of the ester, the nitrile carbon, the carbons of the ethyl group, the methylene carbons of the propanoate chain, and the aromatic carbons.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key characteristic peaks are expected for the C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹), the C=O stretch of the ester (around 1735-1750 cm⁻¹), and C-O stretches.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight (203.24 g/mol ) should be observed, along with characteristic fragmentation patterns.

Safety and Handling

This compound contains a cyano group and must be handled with appropriate safety precautions.[3][4][5]

-

General Handling: Work in a well-ventilated fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Incompatibility: Keep away from strong acids, as this can lead to the formation of highly toxic hydrogen cyanide gas.[3][4] Also, avoid contact with strong oxidizing agents.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6]

-

Disposal: Dispose of as hazardous waste in accordance with local regulations.[3]

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and determining the physicochemical properties of this compound. While predicted data offers initial insights, the emphasis on detailed experimental protocols is intended to guide researchers in generating the robust, high-quality data necessary for advancing this compound in the drug discovery pipeline. The lack of extensive experimental data in the public domain represents an opportunity for further research to fully characterize this promising molecule.

References

-

Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

-

Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]

-

Cyanide Compounds | Safety Services. UCL – University College London. Published June 7, 2021. [Link]

-

Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Published June 20, 2018. [Link]

-

Working Safely with Cyanide Guideline. UQ Policy and Procedure Library - The University of Queensland. [Link]

-

Ethyl 3-(4-cyanophenyl)-2-hydroxy-2-pentylpropanoate - Optional[MS (GC)] - Spectrum. [Link]

-

Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate | Pharmaffiliates. [Link]

-

A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. MDPI. [Link]

-

Esters: Structure, Properties, and Reactions | Solubility of Things. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]

-

(3R)-3-(4-chlorophenyl)-3-cyano-propionic acid ethyl ester - Optional[13C NMR]. [Link]

-

Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. - Filo. Published December 12, 2024. [Link]

-

SAFETY DATA SHEET. Published August 23, 2023. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Properties of Esters. Chemistry LibreTexts. Published January 22, 2023. [Link]

-

116460-89-0 this compound. [Link]

-

Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583. PubChem. [Link]

-

Ethyl propanoate | Solubility of Things. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. Cyanide Compounds | Safety Services - UCL – University College London [ucl.ac.uk]

- 5. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 6. uwindsor.ca [uwindsor.ca]

An In-depth Technical Guide to Ethyl 3-(4-cyanophenyl)propanoate (CAS: 116460-89-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-(4-cyanophenyl)propanoate, a versatile bifunctional molecule with applications in organic synthesis and as a potential intermediate in the development of novel therapeutics. This document delves into its synthesis, physicochemical properties, spectroscopic profile, reactivity, and potential applications, offering insights grounded in established scientific literature.

Introduction and Molecular Overview

This compound, with the CAS number 116460-89-0, is an organic compound featuring both a nitrile and an ester functional group. Its structure consists of a benzene ring substituted at the para position with a cyano group, attached to a propanoate ethyl ester chain. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry and materials science. The nitrile group can serve as a handle for the synthesis of various nitrogen-containing heterocycles or can be hydrolyzed to a carboxylic acid, while the ester functionality allows for modifications through reactions such as hydrolysis, transesterification, and amidation.

Key Molecular Identifiers:

| Identifier | Value | Source |

| CAS Number | 116460-89-0 | [1] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Synthesis and Purification

A reliable and well-documented method for the preparation of this compound is through the nickel-catalyzed cross-coupling of an organozinc reagent with an alkyl halide. This procedure, detailed in Organic Syntheses, provides a good yield of the desired product.[1]

Synthetic Pathway

The synthesis involves two main steps: the preparation of the organozinc reagent, p-cyanophenylzinc bromide, followed by its reaction with ethyl 3-iodopropionate in the presence of a nickel catalyst.

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(4-cyanophenyl)propanoate: Starting Materials and Strategic Route Selection

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(4-cyanophenyl)propanoate is a valuable building block in medicinal chemistry and materials science, frequently serving as a key intermediate in the synthesis of more complex molecules. The strategic selection of starting materials and the corresponding synthetic route is paramount to achieving high yields, purity, and cost-effectiveness, particularly in a drug development context. This guide provides a comprehensive analysis of the primary synthetic strategies for obtaining this compound, with a focus on the rationale behind experimental choices, detailed protocols, and a comparative assessment of the methodologies.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of this compound reveals three principal bond disconnections that inform the most viable forward synthetic strategies. These approaches diverge based on the final bond formation to construct the target molecule.

Target [label="this compound"]; IntermediateA [label="Ethyl (E)-4-cyanocinnamate"]; IntermediateB [label="4-Bromobenzonitrile + Ethyl acrylate"]; IntermediateC [label="Ethyl 3-(4-bromophenyl)propanoate"];

Target -> IntermediateA [label="C-C single bond formation (Reduction)"]; Target -> IntermediateB [label="C-C single bond formation (Heck Reaction)"]; Target -> IntermediateC [label="C-CN bond formation (Cyanation)"]; }

Caption: Retrosynthetic analysis of this compound.

This analysis highlights three primary synthetic pathways:

-

Route 1: The Heck Reaction Approach. This strategy involves the palladium-catalyzed coupling of an aryl halide with ethyl acrylate. It is a powerful and direct method for forming the C-C bond between the aromatic ring and the propanoate side chain.

-

Route 2: The Cinnamate Reduction Pathway. This two-step approach first constructs an α,β-unsaturated ester, Ethyl (E)-4-cyanocinnamate, which is subsequently reduced to the desired saturated propanoate. This pathway offers flexibility in the choice of condensation reaction for the initial step.

-

Route 3: Late-Stage Cyanation. In this route, the propanoate side chain is first attached to a functionalized benzene ring (e.g., a bromo-substituted one), followed by the introduction of the cyano group in a later step.

The choice between these routes depends on several factors, including the availability and cost of starting materials, desired scale of the reaction, and tolerance of other functional groups in more complex derivatives.

Route 1: The Heck Reaction Approach

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] For the synthesis of this compound, this translates to the reaction of 4-bromobenzonitrile with ethyl acrylate.

Core Starting Materials

-

4-Bromobenzonitrile: This commercially available starting material provides the cyanophenyl moiety. The bromine atom serves as the reactive handle for the palladium-catalyzed cross-coupling.

-

Ethyl Acrylate: As the alkene coupling partner, ethyl acrylate furnishes the three-carbon ester chain.[2] It is an electron-poor alkene, which generally participates well in Heck reactions.[3]

Mechanistic Rationale and Experimental Choices

The catalytic cycle of the Heck reaction provides a framework for understanding the critical experimental parameters.

"Pd(0)Ln" [label="Pd(0)Ln"]; "Ar-Pd(II)-X" [label="Ar-Pd(II)(X)Ln"]; "Alkene Complex" [label="[Ar-Pd(II)(Alkene)Ln]+"]; "Insertion Product" [label="R-Pd(II)-X"]; "Product Complex" [label="[HPd(II)X(Product)]"]; "Product" [label="Product"]; "Base" [label="Base"]; "HX" [label="HX"]; "ArX" [label="4-Bromobenzonitrile"]; "Alkene" [label="Ethyl acrylate"];

"Pd(0)Ln" -> "Ar-Pd(II)-X" [label="Oxidative Addition"]; "Ar-Pd(II)-X" -> "Alkene Complex" [label="Alkene Coordination"]; "Alkene Complex" -> "Insertion Product" [label="Migratory Insertion"]; "Insertion Product" -> "Product Complex" [label="β-Hydride Elimination"]; "Product Complex" -> "Product" [label="Product Release"]; "Product Complex" -> "Pd(0)Ln" [label="Reductive Elimination"]; "Base" -> "Pd(0)Ln" [label="Regeneration"]; "ArX" -> "Ar-Pd(II)-X"; "Alkene" -> "Alkene Complex"; "Product Complex" -> "HX"; "HX" + "Base" -> "Salt"; }

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

-

Catalyst System: A palladium source, typically Palladium(II) acetate (Pd(OAc)₂), is used as a precatalyst which is reduced in situ to the active Pd(0) species.[4] Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-tert-butylphosphine (P(t-Bu)₃), are crucial for stabilizing the palladium catalyst and influencing its reactivity and selectivity. Bulky, electron-rich phosphines often accelerate the rate-limiting oxidative addition step.

-

Base: A base, commonly an amine like triethylamine (Et₃N) or an inorganic base such as sodium carbonate (Na₂CO₃), is required to neutralize the hydrohalic acid (HBr) generated during the catalytic cycle.[5] This prevents the protonation of the palladium catalyst and ensures catalytic turnover.

-

Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are typically employed to dissolve the reactants and the catalyst system.

Detailed Experimental Protocol

Reaction: 4-Bromobenzonitrile + Ethyl Acrylate → Ethyl (E)-3-(4-cyanophenyl)acrylate

-

To a solution of 4-bromobenzonitrile (1.0 eq) in DMF, add ethyl acrylate (1.5 eq), triethylamine (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).[1]

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., Argon or Nitrogen) at 100 °C for 16-24 hours.

-

Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, primarily the cinnamate, is then subjected to reduction.

Note: The direct formation of this compound via a Heck reaction is less common than the formation of the cinnamate followed by reduction. The subsequent reduction step is detailed in Route 2.

Route 2: The Cinnamate Reduction Pathway

This two-step route first involves the formation of Ethyl (E)-4-cyanocinnamate, which is then reduced to the target molecule. This approach is often favored due to the high yields and selectivity achievable in both steps.

Step 1: Synthesis of Ethyl (E)-4-cyanocinnamate

Two primary condensation reactions are employed for this transformation: the Horner-Wadsworth-Emmons (HWE) reaction and the Knoevenagel condensation.

The HWE reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde, typically affording the (E)-alkene with high stereoselectivity.[3]

-

Core Starting Materials:

-

4-Cyanobenzaldehyde: A commercially available aldehyde that provides the cyanophenyl moiety.

-

Triethyl phosphonoacetate: The phosphonate reagent that generates the stabilized carbanion for the olefination.

-

"4-Cyanobenzaldehyde" -> "Ethyl (E)-4-cyanocinnamate"; "Triethyl phosphonoacetate" -> "Ethyl (E)-4-cyanocinnamate"; "Base" [shape=plaintext]; "Base" -> "Ethyl (E)-4-cyanocinnamate" [style=dotted]; }

Caption: Horner-Wadsworth-Emmons synthesis of the cinnamate intermediate.

-

Detailed Experimental Protocol (HWE):

-

To a suspension of a base such as sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.

-

Stir the mixture at room temperature for 30 minutes to generate the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-cyanobenzaldehyde (1.0 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

The organic layer is washed with brine, dried, and concentrated. The product is often pure enough for the next step or can be purified by crystallization or chromatography.[6]

-

The Knoevenagel condensation is another efficient method for C-C bond formation, involving the reaction of an aldehyde with an active methylene compound, catalyzed by a base.[7]

-

Core Starting Materials:

-

4-Cyanobenzaldehyde

-

Ethyl cyanoacetate: An active methylene compound that reacts with the aldehyde.

-

-

Detailed Experimental Protocol (Knoevenagel):

-

In a round-bottom flask, dissolve 4-cyanobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.

-

Add a catalytic amount of a weak base, such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO).[1]

-

Heat the mixture to reflux for 2-3 hours.

-

Upon cooling, the product often crystallizes from the reaction mixture and can be collected by filtration.[7]

-

Step 2: Reduction of Ethyl (E)-4-cyanocinnamate

The reduction of the α,β-unsaturated double bond of the cinnamate intermediate is typically achieved through catalytic hydrogenation.

-

Core Starting Materials:

"Ethyl (E)-4-cyanocinnamate" -> "this compound"; "H2, Pd/C" [shape=plaintext]; "H2, Pd/C" -> "this compound" [style=dotted]; }

Caption: Catalytic hydrogenation of the cinnamate intermediate.

-

Detailed Experimental Protocol (Hydrogenation):

-

Dissolve Ethyl (E)-4-cyanocinnamate in a suitable solvent, such as ethanol or ethyl acetate.

-

Carefully add 10% Palladium on carbon (typically 5-10 mol% Pd) to the solution under an inert atmosphere.[10]

-

The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.[11]

-

The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield this compound, which is often of high purity.

-

Route 3: Late-Stage Cyanation

This approach involves the synthesis of an ethyl 3-phenylpropanoate derivative bearing a leaving group, such as a bromine atom, on the aromatic ring, followed by a palladium-catalyzed cyanation reaction.

Core Starting Materials

-

Ethyl 3-(4-bromophenyl)propanoate: This can be synthesized from 4-bromophenylacetic acid or via the reduction of ethyl (E)-3-(4-bromophenyl)acrylate.

-

Cyanide Source: Zinc cyanide (Zn(CN)₂) is a commonly used cyanide source in palladium-catalyzed cyanations due to its lower toxicity compared to alkali metal cyanides.[12][13]

Mechanistic Considerations and Experimental Protocol

The palladium-catalyzed cyanation of aryl halides is a powerful transformation for the synthesis of benzonitriles.

"Ethyl 3-(4-bromophenyl)propanoate" -> "this compound"; "Zn(CN)2, Pd catalyst" [shape=plaintext]; "Zn(CN)2, Pd catalyst" -> "this compound" [style=dotted]; }

Caption: Late-stage palladium-catalyzed cyanation.

-

Detailed Experimental Protocol (Cyanation):

-

To a dry Schlenk flask under an inert atmosphere, add Ethyl 3-(4-bromophenyl)propanoate (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a phosphine ligand like dppf (0.04 eq).[14]

-

Add an anhydrous polar aprotic solvent such as DMF or DMAc.

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, the reaction mixture is diluted with an organic solvent and washed with aqueous sodium bicarbonate and brine.

-

The organic layer is dried and concentrated, and the product is purified by column chromatography.

-

Comparative Analysis of Synthetic Routes

| Metric | Route 1: Heck Reaction | Route 2: Cinnamate Reduction | Route 3: Late-Stage Cyanation |

| Starting Materials | 4-Bromobenzonitrile, Ethyl acrylate | 4-Cyanobenzaldehyde, Triethyl phosphonoacetate/Ethyl cyanoacetate | Ethyl 3-(4-bromophenyl)propanoate, Zinc cyanide |

| Number of Steps | 2 (Heck then reduction) | 2 | 1 (from bromo-precursor) |

| Key Reactions | Pd-catalyzed C-C coupling, Hydrogenation | Condensation (HWE/Knoevenagel), Hydrogenation | Pd-catalyzed C-CN coupling |

| Typical Overall Yield | Moderate to Good | Good to Excellent | Moderate to Good |

| Green Chemistry Considerations | Uses a palladium catalyst, generates salt waste. | Hydrogenation is atom-economical. Condensation produces by-products. | Uses a palladium catalyst and a toxic cyanide source.[15][16] |

| Advantages | Direct C-C bond formation. | High yields and selectivity, robust reactions. | Convergent synthesis. |

| Disadvantages | Potential for side reactions in Heck coupling. | Two distinct synthetic steps required. | Use of toxic cyanide reagent, potential for catalyst poisoning. |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic routes, each with its own set of advantages and disadvantages. The Cinnamate Reduction Pathway (Route 2) often represents the most robust and high-yielding approach, benefiting from well-established and selective condensation and hydrogenation reactions. The Heck Reaction (Route 1) offers a more direct coupling strategy, though it may require more optimization to control side products. The Late-Stage Cyanation (Route 3) is a viable option, particularly when the bromo-substituted precursor is readily available, but necessitates careful handling of toxic cyanide reagents.

The optimal choice of synthetic route will ultimately be dictated by the specific requirements of the research or development program, including scale, cost, purity specifications, and environmental considerations. A thorough understanding of the underlying chemical principles and experimental nuances of each pathway is essential for the successful and efficient synthesis of this important chemical intermediate.

References

-

Hydrogenation (atmospheric pressure) with Pd/C. Available at: [Link]

-

Standard Operating Procedures - The Sarpong Group. Available at: [Link]

- Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromobenzonitrile. Benchchem.

- Application Notes and Protocols for Cyanation Reactions in Organic Synthesis. Benchchem.

- Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.

- A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acet

- Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668.

- Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.

- Application Notes and Protocols: Knoevenagel Condensation Reactions Involving 3-Cyanobenzaldehyde. Benchchem.

- Palladium on Carbon (Pd/C). Common Organic Chemistry.

- Pardhi, S., et al. ATOM ECONOMY: PIONEERING SUSTAINABLE PRACTICES IN MODERN CHEMISTRY. World Journal of Pharmaceutical and Life Sciences.

- Hydrogenation of Ethyl Cinnam

- Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs.

- Atom Economy Green Synthesis in Organic Chemistry. Journal of Chemical and Pharmaceutical Research.

- Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of N

- Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars.

- The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate.

- A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure.

- Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-c

- Green Chemistry. ePrints Soton.

- How Ethyl Acetate Improves Chemical Synthetic Routes?.

- preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)

- Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3.

- Green chemistry for chemical synthesis. PMC.

- The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis.

- Ethyl acryl

- (PDF) Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions.

- Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. PMC.

- Heck coupling of iodobenzene and ethyl acrylate after 4 h.

- Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)

- Direct Synthesis of 3‐Aryl Substituted Isocoumarins and Phthalides through Palladium Acetate Catalyzed C(sp 2 )

- CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate.

- (PDF) Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 6. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 10. sarponggroup.com [sarponggroup.com]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 15. wjpps.com [wjpps.com]

- 16. jocpr.com [jocpr.com]

A Technical Guide to the Synthesis of Dabigatran Etexilate: The Pivotal Role of the Cyanophenylamino Moiety

This in-depth technical guide provides a comprehensive overview of the synthesis of Dabigatran etexilate, a direct thrombin inhibitor. Acknowledging a common point of confusion, this guide clarifies that the key intermediate is not "Ethyl 3-(4-cyanophenyl)propanoate," but rather the more complex molecule, Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate . This document will delve into the synthesis of this crucial intermediate, its precursors, and its subsequent conversion to Dabigatran, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Dabigatran and its Synthesis

Dabigatran etexilate, marketed as Pradaxa®, is an oral anticoagulant that acts as a direct thrombin inhibitor, preventing the formation of blood clots.[1] Its synthesis is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. A key step in this synthesis is the formation of the benzimidazole core and the introduction of the cyanophenylamino moiety, which is later converted to the active amidine group.

The Core Intermediate: Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate

The synthesis of Dabigatran etexilate hinges on the successful construction of the intermediate, Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. This molecule contains the core benzimidazole structure and the key cyanophenylamino group.

The Precursor: N-(4-cyanophenyl)glycine

The journey to the core intermediate begins with a simpler, yet vital precursor: N-(4-cyanophenyl)glycine (also referred to as 2-(4-cyanophenylamino)acetic acid). This molecule provides the N-(4-cyanophenyl) portion of the final Dabigatran structure.

The Key Coupling Reaction

A frequently employed method for the synthesis of the core intermediate involves the condensation reaction between N-(4-cyanophenyl)glycine and Ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate.[1][2] This reaction is typically facilitated by a coupling agent, with N,N'-carbonyldiimidazole (CDI) being a common choice.[2][3][4][5]

The selection of CDI as a coupling agent is strategic. It activates the carboxylic acid of N-(4-cyanophenyl)glycine, forming a highly reactive acyl-imidazole intermediate. This intermediate then readily reacts with the primary amino group of the other precursor, leading to the formation of an amide bond and subsequent cyclization to the benzimidazole ring. This process is often carried out in a suitable solvent like tetrahydrofuran (THF) or dichloromethane.[1][2][6]

Synthetic Pathway and Mechanistic Insights

The synthesis of Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate can be visualized as a two-stage process within a single reaction vessel:

-

Activation of N-(4-cyanophenyl)glycine: CDI reacts with N-(4-cyanophenyl)glycine to form an activated intermediate.

-

Condensation and Cyclization: The activated N-(4-cyanophenyl)glycine derivative reacts with Ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate. The initial amide bond formation is followed by an intramolecular cyclization, driven by the elimination of water, to form the stable benzimidazole ring system.

This synthetic approach is advantageous as it often proceeds with high efficiency and can be performed as a one-pot reaction, which is beneficial for industrial-scale production.

Figure 1: Simplified reaction scheme for the synthesis of Dabigatran Etexilate, highlighting the formation of the key intermediate.

Experimental Protocols

The following is a representative, detailed protocol for the synthesis of the key intermediate, based on common practices found in the literature.

Synthesis of Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate

Materials:

-

N-(4-cyanophenyl)glycine

-

Ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate

-

N,N'-Carbonyldiimidazole (CDI)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

5% Sodium Bicarbonate Solution

-

Oxalic Acid Dihydrate

-

Ethyl Acetate

Procedure:

-

To a clean and dry reaction vessel, add dichloromethane and N,N'-carbonyldiimidazole.

-

Slowly add N-(4-cyanophenyl)glycine to the mixture and stir for approximately 30 minutes.[1][2]

-

In a separate vessel, dissolve Ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate in dichloromethane.

-

Slowly add the solution from step 3 to the reaction mixture from step 2.

-

Stir the reaction mixture for approximately 8 hours, monitoring the completion of the reaction by Thin Layer Chromatography (TLC).[1]

-

Upon completion, add water to the reaction mass and stir for 30 minutes.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with a 5% sodium bicarbonate solution.[2]

-

Separate the organic layer and add oxalic acid dihydrate. Stir the mixture for 1 hour at room temperature.[2]

-

Filter the isolated solid, wash with ethyl acetate, and dry to a constant weight to yield the oxalate salt of the desired product.[2]

From Intermediate to Active Pharmaceutical Ingredient (API)

The conversion of the cyano-intermediate to Dabigatran involves two critical transformations:

-

Formation of the Amidine Group: The nitrile (cyano) group is converted to an amidine. This is typically achieved through a Pinner reaction, where the nitrile reacts with an alcohol (like ethanol) in the presence of a strong acid (like HCl) to form an imidate salt. This is followed by ammonolysis (reaction with ammonia or an ammonium salt like ammonium carbonate) to yield the amidine.[3][6]

-

Esterification to the Prodrug Form: The resulting molecule is then acylated with n-hexyl chloroformate to attach the hexyl ester group, forming the prodrug, Dabigatran etexilate.[3] This esterification enhances the oral bioavailability of the drug.

Figure 2: Key transformations from the cyano-intermediate to the final Dabigatran Etexilate prodrug.

Quantitative Data Summary

| Step | Reactants | Key Reagents | Solvent | Yield | Reference |

| Synthesis of Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Oxalate | N-(4-cyanophenyl)glycine, Ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate | CDI, Oxalic acid | Dichloromethane | 80.5% | [2] |

| Conversion to Amidine Hydrochloride | Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Oxalate | HCl in Ethanol, Ammonia | Ethanol | 86.4% | [2] |

Conclusion

The synthesis of Dabigatran etexilate is a well-defined process where the formation of the key intermediate, Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, is a critical step. Understanding the role of its precursor, N-(4-cyanophenyl)glycine, and the intricacies of the coupling and cyclization reactions is essential for any scientist or researcher in the field of pharmaceutical development. The methodologies outlined in this guide, supported by the referenced literature, provide a solid foundation for the successful synthesis of this important anticoagulant.

References

- New Drug Approvals. (2016, March 1). dabigatran.

- Sharif, et al. (2017, April 10). An Improved Process for Preparation of Dabigatran Etexilate Mesylate. Asian Journal of Chemistry.

- Der Pharma Chemica. (n.d.). an-improved-process-for-the-preparation-of-dabigatran-etexilate-mesylate-and-synthesis-of-its-impurities.pdf.

- Liu, X., & Chen, G. (n.d.). Synthesis of Dabigatran Etexilate. Chinese Journal of Applied Chemistry.

- Der Pharma Chemica. (n.d.). An Improved Process for the Preparation of Dabigatran Etexilate Mesylate and Synthesis of its Impurities.

- An Improved Process For The Synthesis Of Dabigatran And Its Intermediates. (n.d.).

- Google Patents. (n.d.). WO2014009966A2 - An improved process for the preparation of dabigatran etexilate mesylate and its intermediates thereof.

- New Drug Approvals. (2015, September 3). DABIGATRAN PART 2/3.

- Sharif, et al. (2017, June 21). An Improved Process for Preparation of Dabigatran Etexilate Mesylate. ResearchGate.

Sources

A Comprehensive Technical Guide to the Solubility Profile of Ethyl 3-(4-cyanophenyl)propanoate in Common Organic Solvents

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of Ethyl 3-(4-cyanophenyl)propanoate. Solubility is a critical physicochemical parameter that profoundly influences a compound's bioavailability, formulation feasibility, and overall success in the development pipeline.[1] This document delineates the theoretical principles governing the solubility of this specific molecule, based on its structural attributes. It further presents detailed, field-proven experimental protocols, including the gold-standard Shake-Flask method for thermodynamic solubility and higher-throughput kinetic assays relevant to early-stage discovery.[2][3] By combining predictive analysis with robust, step-by-step methodologies for experimental validation and analytical quantification, this guide serves as an essential resource for generating reliable and reproducible solubility data.

Section 1: Introduction to this compound

1.1. Molecular Structure and Physicochemical Properties

This compound is a small organic molecule featuring a distinct combination of polar and non-polar functional groups. Its structure consists of a central benzene ring substituted with a polar nitrile (-C≡N) group and an ethyl propanoate ester chain (-CH₂CH₂COOCH₂CH₃).

-

Molecular Formula: C₁₂H₁₃NO₂

-

Molecular Weight: 203.24 g/mol

-

Key Structural Features:

-

Aromatic Phenyl Ring: A non-polar, hydrophobic core.

-

Nitrile Group: A strongly polar and electron-withdrawing group, capable of acting as a hydrogen bond acceptor.

-

Ethyl Ester Group: A moderately polar group that also acts as a hydrogen bond acceptor. The ethyl chain contributes to its lipophilicity.

-

This unique amalgamation of functional groups suggests a nuanced solubility profile, where the molecule is neither extremely polar nor entirely non-polar. Its behavior in a given solvent will be dictated by the delicate balance of these competing intermolecular forces.

1.2. The Critical Role of Solubility in Pharmaceutical Research

In the context of drug development, solubility is a cornerstone property that dictates a compound's journey from a laboratory curiosity to a viable therapeutic agent. Poor solubility can lead to numerous downstream challenges, including:

-

Low Bioavailability: An insoluble compound cannot be efficiently absorbed in the gastrointestinal tract, leading to insufficient drug concentration at the target site.[1]

-

Formulation Difficulties: Developing a stable and effective dosage form for poorly soluble drugs is often complex and costly.

-

Inaccurate Biological Data: In early-stage in vitro assays, compound precipitation can lead to erroneous results and misleading structure-activity relationships (SAR).

Therefore, accurately characterizing the solubility of a compound like this compound in a range of relevant solvents is not merely a data collection exercise; it is a fundamental step in risk mitigation and strategic development.[3][4]

Section 2: Theoretical Solubility Predictions

The principle of "like dissolves like" provides a robust qualitative framework for predicting solubility. This principle is based on the concept that substances with similar intermolecular forces are more likely to be miscible. We can classify common organic solvents to predict where this compound will exhibit the highest solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The non-polar phenyl ring of the compound will have favorable interactions, but the highly polar nitrile and ester groups will be poorly solvated, likely resulting in low solubility .

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents possess significant dipole moments but lack acidic protons for hydrogen bonding. They are excellent at solvating polar functional groups. Given the compound's prominent nitrile and ester moieties, it is predicted to have high solubility in these solvents. DMSO, in particular, is often used to create stock solutions for biological screening due to its broad solvation power.[4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have dipole moments and can act as hydrogen bond donors. While they can interact with the nitrile and ester groups, the hydrophobic phenyl ring and alkyl chains may limit solubility, especially in highly polar protic solvents like water. Solubility in alcohols like ethanol is expected to be moderate to good , while solubility in aqueous systems will likely be very low .

Based on this analysis, a researcher should anticipate the highest solubility in polar aprotic solvents and the lowest in non-polar and highly polar protic solvents.

Section 3: Experimental Protocols for Solubility Determination

To move from prediction to empirical data, rigorous and validated experimental methods are essential. The choice of method often depends on the stage of research, with higher-throughput but less precise methods used in early discovery and more rigorous methods used in later-stage development.[3]

3.1. Methodology: Thermodynamic Solubility (Shake-Flask Method)

The Shake-Flask method is universally regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[2] It measures the maximum concentration of a substance that can dissolve in a solvent at equilibrium.

Experimental Causality: This method is designed to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. The extended incubation time, constant agitation, and careful phase separation are all critical steps to eliminate kinetic artifacts and measure the true, stable solubility.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, inert vial (e.g., glass). The presence of visible, undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator. The equilibration period is critical; for many pharmaceutical compounds, 24 to 72 hours is required to reach equilibrium.[4]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step where errors can be introduced. The recommended method is centrifugation at high speed to pellet the solid, followed by careful collection of the supernatant. Filtration may also be used, but one must be cautious of potential compound adsorption to the filter material.[5]

-

Dilution & Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).

Workflow Visualization:

3.2. Methodology: Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess the solubility of compounds that are first dissolved in an organic solvent, typically DMSO.[3] This method measures the concentration at which a compound precipitates when its DMSO stock is diluted into an aqueous or organic medium.

Experimental Causality: This protocol does not measure true thermodynamic equilibrium. Instead, it provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, which is highly relevant for in vitro screening assays where compounds are introduced from DMSO stocks.

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution.

-

Aqueous/Organic Addition: Add the target solvent (e.g., a buffer or organic solvent) to each well, initiating the precipitation process. The final DMSO concentration is typically kept low (e.g., <1-5%) to minimize its co-solvent effects.[5]

-

Incubation & Measurement: Incubate the plate for a short period (e.g., 1-2 hours). The amount of precipitation is then measured. This can be done directly by nephelometry (light scattering) or indirectly by analyzing the remaining dissolved compound concentration after filtration or centrifugation.[1]

Section 4: Analytical Quantification using HPLC

A robust and validated analytical method is required to accurately determine the concentration of the dissolved compound in the collected supernatant. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and reliable technique.[6]

Self-Validating System: The protocol's integrity relies on a well-characterized analytical method. A proper HPLC method validation includes establishing linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ).

General HPLC Method Parameters:

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength of maximum absorbance for the compound (e.g., ~225-250 nm, determined by a UV scan).

-

Standard Curve: A standard curve must be prepared using known concentrations of this compound to ensure accurate quantification of the unknown samples.

Analytical Workflow Visualization:

Section 5: Data Presentation and Interpretation

To ensure clarity and facilitate comparison, all quantitative solubility data should be summarized in a structured table. This allows for a direct comparison between different solvents and provides a clear dataset for formulation and development decisions.

Table 1: Experimental Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Relative Polarity | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Non-Polar | 0.009 | [Experimental Data] | [Calculated Data] |

| Toluene | Non-Polar | 0.099 | [Experimental Data] | [Calculated Data] |

| Dichloromethane | Polar Aprotic | 0.309 | [Experimental Data] | [Calculated Data] |

| Ethyl Acetate | Polar Aprotic | 0.228 | [Experimental Data] | [Calculated Data] |

| Acetone | Polar Aprotic | 0.355 | [Experimental Data] | [Calculated Data] |

| Acetonitrile | Polar Aprotic | 0.460 | [Experimental Data] | [Calculated Data] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | [Experimental Data] | [Calculated Data] |

| Ethanol | Polar Protic | 0.654 | [Experimental Data] | [Calculated Data] |

| Methanol | Polar Protic | 0.762 | [Experimental Data] | [Calculated Data] |

| Water | Polar Protic | 1.000 | [Experimental Data] | [Calculated Data] |

Note: Relative polarity values are illustrative and can be sourced from standard references.[7]

Section 6: Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, safe laboratory practices should be derived from structurally related compounds like 3-(4-Cyanophenyl)propanoic acid and other substituted propanoates.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[9][10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][10]

Conclusion

This guide provides a robust, scientifically-grounded approach for determining the solubility of this compound. By integrating theoretical predictions based on molecular structure with the gold-standard Shake-Flask experimental protocol and reliable HPLC quantification, researchers can generate accurate and reproducible data. This information is paramount for making informed decisions in medicinal chemistry, process development, and pharmaceutical formulation, ultimately influencing the trajectory of a compound through the research and development pipeline.

References

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Available at: [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Available at: [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Available at: [Link]

-

Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate. (n.d.). Pharmaffiliates. Available at: [Link]

-

Safety Data Sheet - Ethyl 3-(4-hydroxyphenyl)propanoate. (2023). Available at: [Link]

-

Analytical Methods. (n.d.). Available at: [Link]

-

Ethyl 3-(4-chlorophenyl)propanoate. (n.d.). PubChem. Available at: [Link]

-

Properties of Solvents Used in Organic Chemistry. (2020). Available at: [Link]

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022). Pharmacia. Available at: [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. researchgate.net [researchgate.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. public.pensoft.net [public.pensoft.net]

- 7. Properties of Solvents Used in Organic Chemistry [murov.info]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to Ethyl 3-(4-cyanophenyl)propanoate

Introduction

Ethyl 3-(4-cyanophenyl)propanoate is a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Its structure, incorporating both a reactive ester group and a cyano-functionalized aromatic ring, makes it a valuable intermediate and building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The presence of the cyanophenyl moiety is particularly noteworthy, as this group is a known pharmacophore that can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of this compound, with a focus on its relevance in modern drug discovery.

Molecular Profile

Chemical Structure and Properties

This compound possesses a well-defined structure that dictates its chemical behavior and utility in synthesis. The molecule consists of a central propanoate backbone, with an ethyl ester at one terminus and a 4-cyanophenyl group attached to the third carbon.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | [Calculated] |

| Molecular Weight | 203.24 g/mol | [Calculated] |

| CAS Number | 116460-89-0 | [1][2][3][4] |

| IUPAC Name | This compound | [4] |

| SMILES | O=C(OCC)CCC1=CC=C(C#N)C=C1 | [2] |

This table summarizes the key molecular identifiers for this compound.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the ortho and meta protons on the 1,4-disubstituted benzene ring.

-

Ethyl Group Protons: A quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) characteristic of an ethyl ester.

-

Propanoate Chain Protons: Two triplets corresponding to the two methylene (-CH₂-) groups of the propanoate backbone.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon: A signal in the downfield region (typically δ 170-180 ppm) for the ester carbonyl carbon.

-

Nitrile Carbon: A signal around δ 118-125 ppm for the cyano group carbon.

-

Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm), with the carbon attached to the cyano group being the most deshielded.

-

Ethyl Group Carbons: Two signals for the methylene and methyl carbons of the ethyl group.

-

Propanoate Chain Carbons: Two signals for the methylene carbons of the propanoate chain.

IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the functional groups present.

-

C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹ for the nitrile group.

-

C=O Stretch: A strong, sharp band around 1730-1750 cm⁻¹ for the ester carbonyl group.

-

C-O Stretch: A strong band in the region of 1000-1300 cm⁻¹ for the ester C-O bond.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 203. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and cleavage of the propanoate chain.

Synthesis and Handling

Synthetic Pathway

A reliable method for the synthesis of this compound has been reported in Organic Syntheses, a highly reputable source for detailed and verified experimental procedures.[1] The synthesis involves a nickel-catalyzed cross-coupling reaction.

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a summarized, step-by-step methodology based on the established literature.[1]

-

Preparation of Ethyl 3-iodopropionate: Ethyl 3-chloropropionate is refluxed with sodium iodide in acetone.

-

Preparation of p-Cyanophenylzinc bromide: 4-Bromobenzonitrile is reacted with butyllithium and then transmetalated with zinc bromide.

-

Cross-Coupling Reaction: In a dry, inert atmosphere, nickel acetylacetonate is added as a catalyst. The p-cyanophenylzinc bromide solution is then added, followed by the dropwise addition of ethyl 3-iodopropionate at low temperature.

-

Workup and Purification: The reaction is quenched with a saturated aqueous ammonium chloride solution. The product is extracted with diethyl ether, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield pure this compound as a pale yellow oil.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Ventilation: Use in a well-ventilated area, such as a fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Applications in Drug Development and Research

The unique chemical architecture of this compound makes it a valuable scaffold in medicinal chemistry. The cyanophenyl group, in particular, is a key pharmacophore that can impart desirable properties to a drug molecule.

The Role of the Cyanophenyl Moiety

The nitrile group is a versatile functional group in drug design.[5][6] It can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions, which can enhance the binding affinity of a molecule to its biological target.[5] Furthermore, the introduction of a nitrile group can improve the pharmacokinetic profile of a drug candidate by modulating its solubility and metabolic stability.[6]

Potential Therapeutic Areas

Compounds containing the cyanophenylpropanoate scaffold or similar structures have been investigated in various therapeutic areas.

-